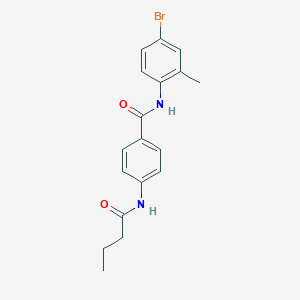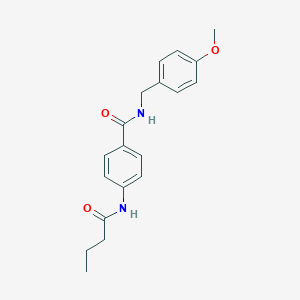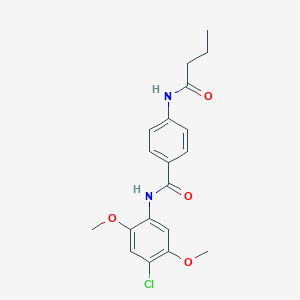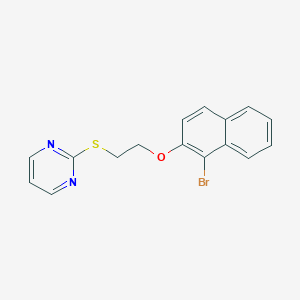![molecular formula C25H20ClN5O2S B215556 N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide](/img/structure/B215556.png)
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide, also known as AC-93253, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound binds to a specific protein target, inhibiting its activity and leading to a range of physiological effects. In
Mécanisme D'action
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide binds to a specific protein target, inhibiting its activity. The protein target is involved in a range of physiological processes, including cell proliferation, inflammation, and apoptosis. By inhibiting the activity of this protein, N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide can modulate these processes and lead to a range of physiological effects.
Biochemical and Physiological Effects
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has been shown to have a range of biochemical and physiological effects. In cancer models, the compound has been shown to inhibit cell proliferation and induce apoptosis. In inflammation models, N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease models, the compound has been shown to protect against neuronal damage and improve cognitive function. These effects are thought to be mediated through the inhibition of the protein target.
Avantages Et Limitations Des Expériences En Laboratoire
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. The compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide in lab experiments. The compound may have off-target effects, and its activity may be influenced by factors such as pH and temperature.
Orientations Futures
There are several future directions for the study of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide. One direction is to further explore the therapeutic potential of the compound in different disease models. Another direction is to optimize the synthesis and modification of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide to improve its efficacy and reduce off-target effects. Additionally, the protein target of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide could be further characterized to better understand its role in physiological processes. Finally, the safety and efficacy of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide in humans will need to be further evaluated in clinical trials.
Méthodes De Synthèse
The synthesis of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide is a complex process that involves several steps. The starting material is 4-chlorobenzaldehyde, which is reacted with aniline in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with 6-(4-chlorophenylthiomethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde in the presence of a base to form the final product, N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide. The synthesis of N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has been optimized to improve yield and purity, and the compound is now readily available for research purposes.
Applications De Recherche Scientifique
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein target, leading to a range of physiological effects. N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide has been studied in a variety of disease models, including cancer, inflammation, and neurodegenerative diseases. The compound has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
Propriétés
Nom du produit |
N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide |
|---|---|
Formule moléculaire |
C25H20ClN5O2S |
Poids moléculaire |
490 g/mol |
Nom IUPAC |
(NE)-N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide |
InChI |
InChI=1S/C25H20ClN5O2S/c26-18-11-13-21(14-12-18)34-16-20-15-22(32)29-24(28-20)31-25(27-19-9-5-2-6-10-19)30-23(33)17-7-3-1-4-8-17/h1-15H,16H2,(H3,27,28,29,30,31,32,33) |
Clé InChI |
UDRDFUMXZFLKPS-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/N=C(\NC2=CC=CC=C2)/NC3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl |
SMILES |
C1=CC=C(C=C1)C(=O)N=C(NC2=CC=CC=C2)NC3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N=C(NC2=CC=CC=C2)NC3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B215473.png)
![2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B215475.png)
![2-(4-chlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B215476.png)
![3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215478.png)
![4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B215480.png)






![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)
![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)
![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)